![molecular formula C14H12OS B1313917 2-[(4-Methylphenyl)thio]benzaldehyde CAS No. 62351-50-2](/img/structure/B1313917.png)

2-[(4-Methylphenyl)thio]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

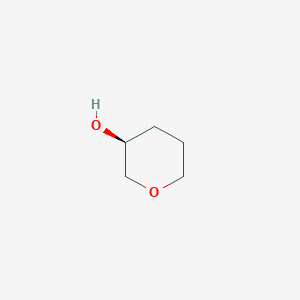

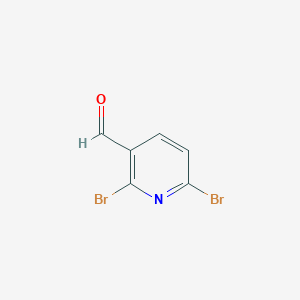

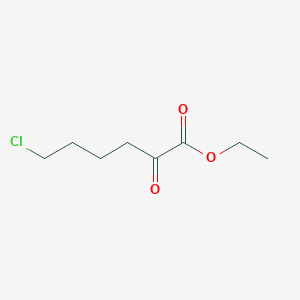

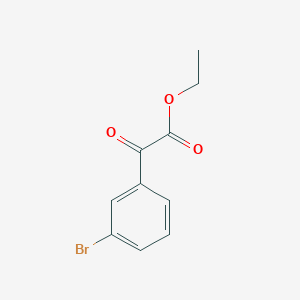

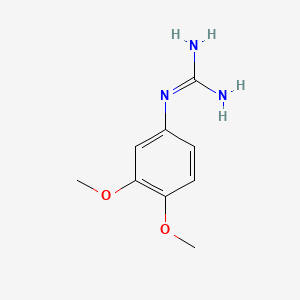

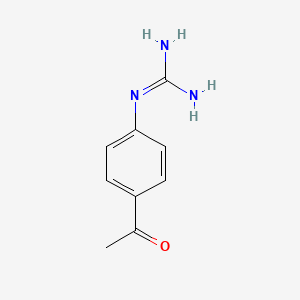

“2-[(4-Methylphenyl)thio]benzaldehyde” is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol. It is related to the compound “4-(Methylthio)benzaldehyde”, which has a linear formula of CH3SC6H4CHO .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Methylphenyl)thio]benzaldehyde” were not found, related compounds have been synthesized through various methods. For instance, “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” was prepared in two steps, starting with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the benzaldehyde derivative .Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)thio]benzaldehyde” can be inferred from its molecular formula, C14H12OS. It contains a benzaldehyde group (C6H5CHO), a methyl group (CH3), and a thio group (S), attached to a phenyl ring .Applications De Recherche Scientifique

Synthesis and Optical Properties

A study by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using a related compound, showcasing the process's impact on the thermal, thermomechanical, and optical properties of these complexes. This research highlights the material's potential in developing new materials with improved thermal stability and processability, emitting blue-green light with significant photoluminescence, which could be pivotal in optoelectronic applications (Barberis & Mikroyannidis, 2006).

Enhanced Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound widely used in the flavor industry, by Pichia pastoris in a two-phase partitioning bioreactor. This study is crucial for understanding the biotechnological production of benzaldehyde, offering insights into optimizing conditions for its enhanced production, thus indicating the relevance of such chemical compounds in industrial biotechnology (Craig & Daugulis, 2013).

Synthesis of Labeled Benzaldehydes

Research by Boga et al. (2014) on the efficient synthesis of 2H and 13C labeled benzaldehydes via regio-selective formylation demonstrates the compound's role in synthesizing labeled compounds for tracing and studying biological and chemical processes. This methodology could be critical for developing new drugs and natural products, providing a versatile route to functionalized formyl-deuterated, tritiated, and 13C labeled benzaldehydes (Boga, Alhassan, & Hesk, 2014).

Fluorescence and Aggregation-Induced Emission

A study by Kurita et al. (2013) on 4-[bis(4-methylphenyl)amino]benzaldehyde identifies it as a new aggregation-induced emission material. This work underlines the chemical's contribution to developing materials with unique fluorescence characteristics, potentially useful in sensing and imaging technologies (Kurita, Momma, Mizuguchi, & Nakano, 2013).

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRJMMFIUBEQQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484930 |

Source

|

| Record name | 2-[(4-methylphenyl)thio]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)thio]benzaldehyde | |

CAS RN |

62351-50-2 |

Source

|

| Record name | 2-[(4-methylphenyl)thio]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)